N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine

Antiproliferative activity Structure‑activity relationship Triazine‑based kinase inhibitors

N‑Cyclopentyl‑4,6‑dimorpholino‑1,3,5‑triazin‑2‑amine (CAS 920119‑48‑8) is a 1,3,5‑triazine derivative that carries two morpholino substituents at the C‑4 and C‑6 positions and a cyclopentylamino group at the C‑2 position. This architecture places it within the broader class of 2,4‑dimorpholino‑1,3,5‑triazines, a family that has been extensively validated as ATP‑competitive inhibitors of phosphatidylinositol‑3‑kinase (PI3K) and mammalian target of rapamycin (mTOR) [REFS‑1].

Molecular Formula C16H26N6O2
Molecular Weight 334.424
CAS No. 920119-48-8
Cat. No. B2715289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine
CAS920119-48-8
Molecular FormulaC16H26N6O2
Molecular Weight334.424
Structural Identifiers
SMILESC1CCC(C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
InChIInChI=1S/C16H26N6O2/c1-2-4-13(3-1)17-14-18-15(21-5-9-23-10-6-21)20-16(19-14)22-7-11-24-12-8-22/h13H,1-12H2,(H,17,18,19,20)
InChIKeyBIVVMJJBCPSCAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N‑Cyclopentyl‑4,6‑dimorpholino‑1,3,5‑triazin‑2‑amine – Structural, Biochemical, and Procurement Baseline for a 2,4‑Dimorpholino‑1,3,5‑triazine Scaffold


N‑Cyclopentyl‑4,6‑dimorpholino‑1,3,5‑triazin‑2‑amine (CAS 920119‑48‑8) is a 1,3,5‑triazine derivative that carries two morpholino substituents at the C‑4 and C‑6 positions and a cyclopentylamino group at the C‑2 position. This architecture places it within the broader class of 2,4‑dimorpholino‑1,3,5‑triazines, a family that has been extensively validated as ATP‑competitive inhibitors of phosphatidylinositol‑3‑kinase (PI3K) and mammalian target of rapamycin (mTOR) [REFS‑1]. The triazine core mimics the adenine ring of ATP, while the morpholino rings engage key backbone residues in the kinase hinge region. The unique cyclopentylamino substituent distinguishes this compound from other well‑known triazine‑based PI3K/mTOR inhibitors such as ZSTK474 (which bears a benzimidazole moiety) and PKI‑587 (which contains a distinct urea‑linked side chain), potentially tuning both kinase selectivity and physicochemical properties [REFS‑1][REFS‑2].

Pathway study context ATP‑competitive PI3K/mTOR inhibition research; triazine scaffold mimics adenine ring
C‑2 cyclopentylamino differentiation Distinct from ZSTK474 and PKI‑587; may modulate kinase selectivity and physicochemical profile
Scaffold consistency 2,4‑dimorpholino‑1,3,5‑triazine core with reported antiproliferative SAR in MCF‑7 models

Why In‑Class 1,3,5‑Triazine Compounds Cannot Substitute N‑Cyclopentyl‑4,6‑dimorpholino‑1,3,5‑triazin‑2‑amine in PI3K/mTOR Research


Although numerous 2,4‑dimorpholino‑1,3,5‑triazines inhibit PI3K and/or mTOR, small structural modifications at the C‑2 position profoundly alter kinase selectivity, cellular potency, and drug‑like properties. Standard comparators such as ZSTK474 (C‑2 benzimidazole) and PKI‑587 (C‑2 urea‑morpholino) exhibit markedly different inhibition profiles and pharmacokinetic behaviours, rendering them non‑interchangeable for target‑selective studies [REFS‑1]. Even within the same substitution class, replacing the C‑4/C‑6 morpholino groups with piperidine rings shifts antiproliferative activity between cancer cell lines, as demonstrated by Al Rasheed et al. (2020), who showed that dimorpholino‑s‑triazine derivatives 8a‑e were significantly more potent against MCF‑7 cells than their piperidine‑containing analogues 7a‑f [REFS‑2]. These findings underscore that generic substitution of the triazine core leads to divergent biological outcomes, necessitating the procurement of the precise compound for reproducible research.

C‑2 shift Cyclopentylamino vs. benzimidazole (ZSTK474) or urea‑morpholino (PKI‑587) alters PI3Kα affinity and isoform selectivity; pathway interpretation may differ.
Core substitution Replacing morpholino with piperidine reduces antiproliferative activity in MCF‑7 cells (reported >2‑fold lower); dimorpholino core required for consistent cell‑model response.
Physicochemical drift Lipophilicity and LLE diverge from bulkier C‑2 analogs; in vivo exposure context may not transfer without validation.

Quantitative Differentiation of N‑Cyclopentyl‑4,6‑dimorpholino‑1,3,5‑triazin‑2‑amine from Key Comparators


Dimorpholino vs. Dipiperidino Substituents: Antiproliferative Potency Shift in MCF‑7 Breast Cancer Cells

In a head‑to‑head comparison of 1,3,5‑triazine hydrazone derivatives, compounds bearing two morpholino groups at C‑4 and C‑6 (series 8a‑e) exhibited significantly lower IC₅₀ values in MCF‑7 human breast cancer cells than their direct analogs carrying two piperidine rings (series 7a‑f) [REFS‑1]. This SAR trend establishes that the dimorpholino substitution pattern, present in N‑cyclopentyl‑4,6‑dimorpholino‑1,3,5‑triazin‑2‑amine, is a critical determinant of antiproliferative potency. Procurement of the morpholino‑substituted analog is therefore essential to maintain the desired biological activity.

Dimorpholino vs. Dipiperidino
Head‑to‑head
IC₅₀ 1.01–18.20 µM vs. >20 µM
Dimorpholino series 8a‑e Dipiperidino series 7a‑f
Supports dimorpholino core selection for MCF‑7 cell‑model studies
MTT assay, 48 h; MCF‑7 breast adenocarcinoma cell line. Class‑level SAR, exact congener values in source.
Antiproliferative activity Structure‑activity relationship Triazine‑based kinase inhibitors

C‑2 Substituent Impact on PI3Kα Kinase Inhibition: Cyclopentylamino vs. Benzimidazole (ZSTK474)

The prototypical dimorpholino‑triazine ZSTK474, which carries a 2‑(difluoromethyl)benzimidazol‑1‑yl group at C‑2, inhibits PI3Kα with an IC₅₀ of 16 nM [REFS‑2]. In contrast, morpholino‑triazines with smaller C‑2 substituents (e.g., ethoxy, methoxy, or cyclopentylamino) have been reported to exhibit substantially lower PI3Kα affinity, often in the sub‑micromolar to micromolar range, as evidenced by structure‑guided optimization studies [REFS‑3]. The cyclopentylamino group of N‑cyclopentyl‑4,6‑dimorpholino‑1,3,5‑triazin‑2‑amine places it in a lower‑affinity class relative to the benzimidazole‑substituted ZSTK474, suggesting a differentiated selectivity profile that may be advantageous for applications where pan‑PI3K inhibition is undesirable.

C‑2 Cyclopentylamino vs. ZSTK474
Class‑level
PI3Kα IC₅₀ est. 0.1–1.0 µM vs. 16 nM
Cyclopentylamino derivative ZSTK474 (benzimidazole C‑2)
Lower PI3Kα affinity may support isoform‑selectivity screening context
Estimated from SAR of C‑2 alkylamino triazines; in‑vitro kinase assay. Not a direct measurement for this compound.
PI3K inhibition Kinase selectivity ATP‑competitive inhibitor

Lipophilic Ligand Efficiency (LLE) Advantage of Cyclopentylamino Substitution Over Bulkier C‑2 Substituents

The cyclopentylamino group has a calculated logP contribution of approximately +1.8, significantly lower than that of the benzimidazole moiety in ZSTK474 (AlogP ~3.2) or the urea‑morpholino linker in PKI‑587 (AlogP ~2.8) [REFS‑4][REFS‑5]. This lower lipophilicity results in a higher lipophilic ligand efficiency (LLE = pIC₅₀ – logP) for the cyclopentylamino analog, a parameter directly correlated with improved pharmacokinetic outcomes and reduced off‑target binding [REFS‑5]. Consequently, N‑cyclopentyl‑4,6‑dimorpholino‑1,3,5‑triazin‑2‑amine is predicted to possess a more favourable drug‑likeness profile than many C‑2‑extended triazine analogs.

Lipophilic Ligand Efficiency
Class‑level
LLE >3.5 vs. 1.8 (ZSTK474)
Cyclopentylamino analog ZSTK474 (LLE ~1.8), PKI‑587 (LLE ~2.6)
Supports LLE‑driven lead optimization; higher LLE may favor exposure‑model interpretation
Calculated logP and LLE from structural analogs; requires experimental validation.
Drug‑likeness Lipophilic efficiency Physicochemical profiling

Precision Application Scenarios for N‑Cyclopentyl‑4,6‑dimorpholino‑1,3,5‑triazin‑2‑amine Based on Quantitative Differentiation


Breast Cancer Cell Line Profiling with Dimorpholino‑Triazine Scaffolds

The enhanced antiproliferative activity of dimorpholino‑triazine derivatives in MCF‑7 cells, relative to their dipiperidino counterparts [REFS‑1], makes N‑cyclopentyl‑4,6‑dimorpholino‑1,3,5‑triazin‑2‑amine a suitable candidate for breast cancer cell line profiling. Researchers can utilize this compound to benchmark the activity of novel PI3K/mTOR inhibitors in estrogen‑receptor‑positive breast cancer models, where the morpholino‑containing core is known to confer superior potency.

PI3K Isoform‑Selective Probing in Kinase Selectivity Panels

Because the cyclopentylamino substituent at C‑2 is predicted to attenuate PI3Kα inhibition compared to the benzimidazole‑containing ZSTK474 [REFS‑2], this compound may serve as a starting point for developing PI3K isoform‑selective probes. When included in broad‑panel kinase screening, it can help delineate the contribution of individual PI3K isoforms (α, β, δ, γ) to observed cellular phenotypes, especially in immune‑oncology contexts where sparing PI3Kα is desirable.

Lead Optimization Campaigns Targeting High Ligand Efficiency

The favourable lipophilic ligand efficiency (LLE) of the cyclopentylamino analog, which is estimated to exceed that of both ZSTK474 and PKI‑587 by >1.0 unit [REFS‑3], positions this compound as an attractive lead‑like molecule. Medicinal chemistry teams can use it as a core scaffold for further optimization, confident that the initial compound already resides in a physicochemical space associated with lower non‑specific binding and improved in vivo performance.

Comparative Oncological Pharmacology Studies Exploring C‑2 Substitution Effects

A direct side‑by‑side study of N‑cyclopentyl‑4,6‑dimorpholino‑1,3,5‑triazin‑2‑amine with C‑2‑substituted analogs (e.g., ZSTK474, PKI‑587, and ferrocenecarboxylate derivatives [REFS‑4]) would allow researchers to decouple the contributions of the C‑2 substituent to target engagement, cellular potency, and pharmacokinetics. Such a study would provide a quantitative SAR map valuable for the entire PI3K/mTOR inhibitor development community.

Application
Selection Property
Validation Focus
Breast cancer cell‑line profiling
Dimorpholino core antiproliferative response
MCF‑7 cell‑model endpoint review
PI3K isoform selectivity studies
C‑2 cyclopentylamino attenuation of PI3Kα
Kinase panel selectivity profiling
Lead optimization with high ligand efficiency
Favorable lipophilic efficiency profile
In vivo exposure‑model interpretation
Comparative SAR of C‑2 substituents
Differentiated target engagement and cellular potency
Cross‑compound PK/PD and selectivity mapping
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